
10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decaneperoxoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decaneperoxoic acid is a complex organic compound characterized by the presence of a peroxoic acid group attached to a decane chain, which is further linked to a 1,3-dioxo-1,3-dihydro-2H-isoindole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decaneperoxoic acid typically involves multiple steps:
Formation of the Isoindole Moiety: The initial step involves the synthesis of the 1,3-dioxo-1,3-dihydro-2H-isoindole structure. This can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Attachment of the Decane Chain: The decane chain is introduced via a nucleophilic substitution reaction, where a decane halide reacts with the isoindole derivative.
Introduction of the Peroxoic Acid Group: The final step involves the oxidation of the terminal alkyl group to form the peroxoic acid. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The peroxoic acid group is highly reactive and can participate in various oxidation reactions, converting alcohols to ketones or aldehydes.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halides, acids, and bases under appropriate conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Functionalized isoindole derivatives.
科学研究应用
Chemistry
In organic synthesis, 10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decaneperoxoic acid is used as an oxidizing agent. Its ability to introduce oxygen into organic molecules makes it valuable for the synthesis of complex organic compounds.
Biology
The compound’s reactivity with biological molecules is of interest for developing new biochemical assays and probes. Its potential to modify proteins and nucleic acids could lead to new tools for studying biological processes.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. The isoindole moiety is known for its biological activity, and the peroxoic acid group can introduce reactive oxygen species, which are useful in cancer therapy.
Industry
In materials science, this compound can be used to modify polymers and create new materials with unique properties. Its ability to introduce functional groups into polymers can enhance their mechanical and chemical properties.
作用机制
The mechanism by which 10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decaneperoxoic acid exerts its effects involves the generation of reactive oxygen species (ROS). The peroxoic acid group can decompose to form radicals, which can then react with various substrates. This reactivity is harnessed in both chemical synthesis and biological applications.
相似化合物的比较
Similar Compounds
10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decanoic acid: Lacks the peroxoic acid group, making it less reactive in oxidation reactions.
10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decanehydroperoxide: Contains a hydroperoxide group instead of a peroxoic acid, leading to different reactivity and stability.
10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decane: Lacks any oxygen-containing functional groups, making it less versatile in chemical reactions.
Uniqueness
The presence of both the isoindole moiety and the peroxoic acid group in 10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decaneperoxoic acid makes it unique. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
224645-20-9 |
|---|---|
分子式 |
C18H23NO5 |
分子量 |
333.4 g/mol |
IUPAC 名称 |
10-(1,3-dioxoisoindol-2-yl)decaneperoxoic acid |
InChI |
InChI=1S/C18H23NO5/c20-16(24-23)12-6-4-2-1-3-5-9-13-19-17(21)14-10-7-8-11-15(14)18(19)22/h7-8,10-11,23H,1-6,9,12-13H2 |
InChI 键 |
YDVDMCMDFDSKNF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCC(=O)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
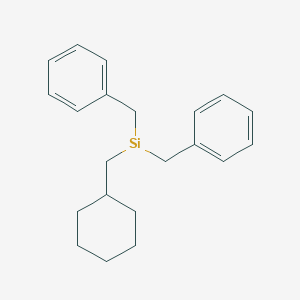
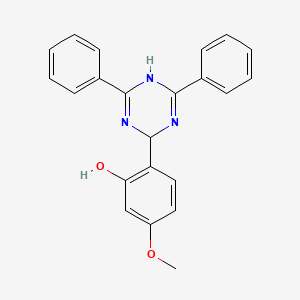

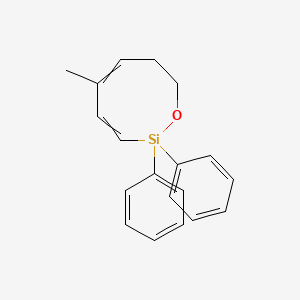
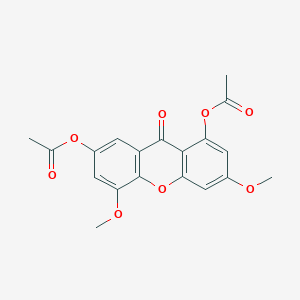
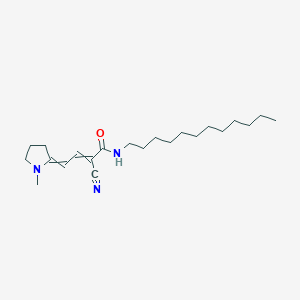
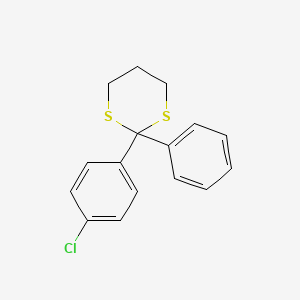
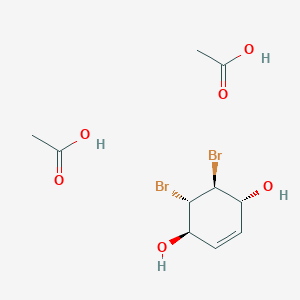
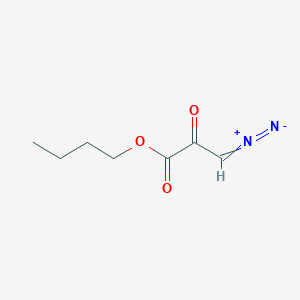


![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)
